An In-depth Technical Guide to Dox-btn2: Structure, Properties, and Applications
An In-depth Technical Guide to Dox-btn2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dox-btn2 is a biotinylated derivative of the widely-used chemotherapeutic agent Doxorubicin. This modification, where a biotin molecule is conjugated to the 3'-amino group of the daunosamine sugar, significantly alters its subcellular localization and, consequently, its primary application. While Doxorubicin exerts its cytotoxic effects primarily through nuclear DNA intercalation, Dox-btn2 is predominantly localized in the cytoplasm, making it a valuable tool for cellular imaging and potentially for studying cytoplasmic drug interactions. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of Dox-btn2, with a focus on its use as a molecular probe.
Core Structure and Chemical Identity
Dox-btn2 is structurally composed of the Doxorubicin backbone linked to a biotin moiety via a polyethylene glycol (PEG) spacer. The conjugation occurs at the 3'-amino position of the daunosamine sugar of Doxorubicin.[1][2][3] This modification is key to its altered biological activity.
Chemical Structure:
Caption: 2D representation of the general structure of Dox-btn2.
Physicochemical Properties
| Property | Doxorubicin (Parent Compound) | Dox-btn2 (Conjugate) | Reference |
| CAS Number | 23214-92-8 | 3026061-31-1 | [1][2][4][5] |
| Molecular Formula | C27H29NO11 | C48H64N4O18S | [1][2][4][5] |
| Molecular Weight | 543.5 g/mol | 1017.10 g/mol | [1][2][4][5] |
| Appearance | Red, crystalline solid | Brown to orange solid | [6] |
| Calculated XLogP3-AA | -0.6 | Not available (expected to be more hydrophilic) | [7] |
| Hydrogen Bond Donors | 6 | 9 | [7] |
| Hydrogen Bond Acceptors | 12 | 18 | [7] |
| Rotatable Bond Count | 5 | 26 | [7] |
| Solubility | Soluble in water, DMSO | Soluble in DMSO | [2][6] |
| SMILES | Not applicable | OC=1C2=C(--INVALID-LINK--(NC(=O)N5)[H])[H])=O)=O)--INVALID-LINK----INVALID-LINK--O3">C@@HC--INVALID-LINK--(O)C2)C(O)=C6C1C(=O)C=7C(C6=O)=C(OC)C=CC7 | [3] |
Note: The increased number of hydrogen bond donors and acceptors, along with the PEG linker, suggests that Dox-btn2 has increased hydrophilicity compared to Doxorubicin.
Experimental Protocols
Synthesis of Dox-btn2
The synthesis of Dox-btn2 involves the conjugation of Doxorubicin to a biotin molecule functionalized with a PEG linker. A representative synthesis scheme is outlined below, based on similar biotinylation procedures for Doxorubicin.[8]
Caption: Generalized workflow for the synthesis of Dox-btn2.
Methodology:
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Activation of Biotin-PEG: A commercially available biotin with a PEG linker and a terminal carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Conjugation to Doxorubicin: Doxorubicin hydrochloride is dissolved in anhydrous DMF or DMSO, and a base such as diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the hydrochloride and deprotonate the 3'-amino group. The activated Biotin-PEG-NHS ester is then added to the Doxorubicin solution.
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Reaction: The reaction mixture is stirred at room temperature, protected from light, for several hours to overnight to allow for the formation of a stable amide bond between the 3'-amino group of Doxorubicin and the NHS ester of the Biotin-PEG linker.
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Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the Dox-btn2 conjugate from unreacted starting materials and byproducts.
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Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify the structure.
Live-Cell Imaging with Dox-btn2
Dox-btn2's intrinsic fluorescence and its cytoplasmic localization make it suitable for live-cell imaging applications.[1][2][3] The following is a general protocol that can be adapted for specific cell types and experimental questions.
Caption: Experimental workflow for live-cell imaging using Dox-btn2.
Materials:
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Dox-btn2 stock solution (e.g., 10 mM in DMSO)
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Cell culture medium appropriate for the cell line
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Glass-bottom imaging dishes or plates
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Fluorescence microscope with live-cell imaging capabilities (environmental chamber for 37°C and 5% CO2)
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Appropriate filter sets for Doxorubicin fluorescence (Excitation ~480 nm, Emission ~590 nm)
Procedure:
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Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight in a cell culture incubator.
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Preparation of Dox-btn2 Working Solution: On the day of the experiment, dilute the Dox-btn2 stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
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Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing Dox-btn2.
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Incubation: Incubate the cells with the Dox-btn2 solution for a predetermined amount of time (e.g., 30 minutes to several hours) in the cell culture incubator. The optimal incubation time will depend on the cell type and experimental goals.
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Washing (Optional): For some applications, it may be desirable to wash the cells with fresh, pre-warmed medium to remove any unbound Dox-btn2 and reduce background fluorescence.
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Imaging: Place the imaging dish on the stage of the fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter sets. Time-lapse imaging can be performed to track the localization of Dox-btn2 over time.
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Image Analysis: Analyze the acquired images to determine the subcellular localization, intensity, and any dynamic changes in the Dox-btn2 signal.
Mechanism of Action and Cellular Signaling
The mechanism of action of Dox-btn2 is expected to differ significantly from that of Doxorubicin due to its altered subcellular distribution.
Doxorubicin's Nuclear and Oxidative Stress Pathways:
Doxorubicin primarily acts in the nucleus, where it intercalates into DNA, leading to the inhibition of topoisomerase II and subsequent DNA damage.[9][10][11] This triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[12][13] Additionally, Doxorubicin can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, causing oxidative stress and damage to cellular components.[10][11]
Caption: Major signaling pathways of the parent compound, Doxorubicin.
Implications for Dox-btn2:
Given that Dox-btn2 is primarily localized in the cytoplasm, its ability to directly interact with nuclear DNA and inhibit topoisomerase II is likely significantly reduced.[1][2][3] Therefore, its cellular effects may be more dependent on cytoplasmic targets and the generation of ROS in the cytoplasm and mitochondria. The biotin moiety also allows for potential interactions with biotin-binding proteins and can be used for affinity-based pulldown experiments to identify cytoplasmic binding partners.
Conclusion
Dox-btn2 represents a valuable chemical probe derived from Doxorubicin. Its unique cytoplasmic localization, conferred by the biotin-PEG conjugate, shifts its utility from a direct chemotherapeutic agent to a tool for cellular imaging and the study of cytoplasmic drug interactions. The information and protocols provided in this guide offer a foundation for researchers to effectively utilize Dox-btn2 in their studies. Further investigation is warranted to fully elucidate the specific cytoplasmic targets and signaling pathways modulated by Dox-btn2, which may reveal novel mechanisms of Doxorubicin-related cellular effects outside of the nucleus.
References
- 1. Dox-btn2|CAS 3026061-31-1 |DC Chemicals [dcchemicals.com]
- 2. Dox-btn2|3026061-31-1|COA [dcchemicals.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. chiralen.com [chiralen.com]
- 5. Dox-btn2 Datasheet DC Chemicals [dcchemicals.com]
- 6. Dox-btn2 (Biotin Labeled Doxorubicin) | 生物素标记的阿霉素 | MCE [medchemexpress.cn]
- 7. china.guidechem.com [china.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials | MDPI [mdpi.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
